2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid
Description
Chemical Identity:
2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid (CAS: 174671-50-2) is a boronic acid derivative with the molecular formula C₈H₆BF₃O₂ and a molecular weight of 201.9 g/mol . The compound features a hydroxymethyl (-CH₂OH) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring.
Properties
IUPAC Name |
[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)6-2-1-5(4-13)7(3-6)9(14)15/h1-3,13-15H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGXBTLEDCBQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(F)(F)F)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695561 | |
| Record name | [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-82-2, 174671-50-2 | |
| Record name | Boronic acid, B-[2-(hydroxymethyl)-5-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid typically involves the following steps:
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Borylation Reaction: A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where an aryl halide reacts with a boronic acid or ester in the presence of a palladium catalyst and a base .
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Hydroxymethylation: : The hydroxymethyl group can be introduced via a hydroxymethylation reaction, where a suitable precursor, such as a benzyl alcohol derivative, undergoes a reaction to form the desired hydroxymethyl group on the phenyl ring .
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Trifluoromethylation: : The trifluoromethyl group is typically introduced using a trifluoromethylating agent, such as trifluoromethyl iodide or a trifluoromethyl sulfonate, under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, optimized for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound participates in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl structures, a cornerstone reaction in pharmaceutical synthesis. Key findings include:
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Catalyst Systems : Optimal yields (91–94%) are achieved using XPhosPdG2 precatalysts with XPhos ligands in ethanol at 110–135°C under microwave irradiation .
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Base and Solvent : K₂CO₃ in ethanol minimizes side reactions compared to Na₂CO₃ or K₃PO₄ in dioxane or THF .
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Substrate Compatibility : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilicity, facilitating coupling with aryl halides .
Table 1: Optimization of Suzuki Reaction Conditions
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 16 | XPhosPdG2 | XPhos | K₂CO₃ | EtOH | 110 | 92 |
| 19 | XPhosPdG2 | XPhos | K₂CO₃ | EtOH | 135 (MW) | 91 |
Functionalization of the Hydroxymethyl Group
The hydroxymethyl group undergoes further transformations, expanding synthetic utility:
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Oxidation : Converts to an aldehyde or carboxylic acid under controlled conditions, enabling subsequent nucleophilic additions .
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Cyclization : In polar solvents, the compound isomerizes to 3-hydroxybenzoxaborole, a structure implicated in enzyme inhibition .
Biological Interactions and Enzyme Inhibition
The trifluoromethyl group enhances lipophilicity and target binding, as demonstrated in antimicrobial studies:
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Antifungal Activity : Exhibits moderate activity against Candida albicans (MIC = 100 µg/mL) and Aspergillus niger (MIC = 50 µg/mL) .
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Enzyme Binding : Docking studies suggest cyclic isomers bind to leucyl-tRNA synthetase (LeuRS), akin to the antifungal drug Tavaborole .
Table 2: Antimicrobial Activity Comparison
| Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 8 | 100 |
| Aspergillus niger | 5 | 50 |
| Bacillus cereus | 10 | 25 |
Comparative Reactivity with Structural Analogues
The trifluoromethyl and hydroxymethyl groups confer distinct properties compared to related boronic acids:
Scientific Research Applications
Organic Synthesis
Suzuki Coupling Reactions
One of the primary applications of 2-hydroxymethyl-5-(trifluoromethyl)phenylboronic acid is in Suzuki coupling reactions. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst to form biaryl compounds. The presence of the trifluoromethyl group increases the electrophilicity of the compound, thereby enhancing its reactivity in these coupling processes.
Functionalization Potential
The hydroxymethyl group allows for further functionalization, enabling transformations such as oxidation to form aldehydes or carboxylic acids and reduction to alcohols. This versatility makes it valuable for constructing complex organic molecules, including pharmaceuticals and agrochemicals.
| Reaction Type | Substrate | Catalyst | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Aryl Halides | Pd Catalyst | 40–98 |
| Oxidation | Hydroxymethyl | - | Variable |
| Reduction | Carbonyls | - | Variable |
Medicinal Chemistry
Biological Activity
Research indicates that boronic acids exhibit various biological activities, including interactions with enzymes such as proteases and serine hydrolases. The trifluoromethyl group may enhance binding affinity to biological targets, making this compound a potential candidate for drug development aimed at specific diseases, including cancer .
Cancer Therapy Applications
Boronic acids have been studied for their role in inhibiting pathways involved in tumor growth. The ability to selectively bind to diols and other Lewis bases due to reversible covalent bond formation is particularly useful in biochemical assays and drug design .
Case Studies and Research Findings
Several studies have documented the effectiveness of this compound in various applications:
- Study on Coupling Efficiency : A systematic examination revealed that arylboronic acids with electron-withdrawing groups reacted more slowly in coupling reactions compared to those with electron-donating groups. This highlights the importance of electronic effects on reactivity .
- Biological Target Interaction : A study demonstrated that boronic acids can selectively bind to diols, which is crucial for developing assays that require selective binding properties .
Mechanism of Action
The mechanism of action of 2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its effectiveness in various applications.
Comparison with Similar Compounds
Key Properties :
- Acidity: The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the acidity of the boronic acid compared to non-fluorinated analogs. This is consistent with trends observed in related compounds like 5-Trifluoromethyl-2-formylphenylboronic acid, where electron-withdrawing groups lower the pKa .
- Applications : It is utilized as a protein degrader building block , highlighting its role in medicinal chemistry for targeted protein degradation (e.g., PROTACs) .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below summarizes structural analogs and their key differences:
Acidity and Reactivity
- Electron-Withdrawing Effects: The trifluoromethyl group in all analogs increases acidity compared to non-fluorinated phenylboronic acids. For example, 5-Trifluoromethyl-2-formylphenylboronic acid exhibits a pKa of ~7.1 due to the combined effects of -CF₃ and -CHO groups .
- Reactivity in Cross-Couplings :
- Chloro and fluoro substituents (e.g., 2-Chloro-5-(trifluoromethyl)phenylboronic acid) enhance electrophilicity, making them reactive in Suzuki-Miyaura couplings .
- The hydroxymethyl group (-CH₂OH) in the target compound may reduce reactivity compared to electron-withdrawing groups like -Cl or -CHO, as it is electron-donating .
Solubility and Stability
- Hydroxymethyl Substituent : The -CH₂OH group improves water solubility compared to hydrophobic analogs like 2-Chloro-5-(trifluoromethyl)phenylboronic acid .
- Anhydride Formation : Chloro- and fluoro-substituted boronic acids (e.g., 2-Chloro-5-(trifluoromethyl)phenylboronic acid) are prone to anhydride formation, complicating storage and handling .
Biological Activity
2-Hydroxymethyl-5-(trifluoromethyl)phenylboronic acid (CAS No. 2121513-82-2) is an organoboron compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores the synthesis, properties, mechanisms of action, and biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The compound features a hydroxymethyl group and a trifluoromethyl group attached to a phenyl ring, alongside a boronic acid functional group. These structural elements contribute to its unique reactivity and biological properties.
Key Properties:
- Molecular Formula: C₈H₈B F₃O₂
- Molecular Weight: 223.96 g/mol
- Solubility: Varies based on the presence of substituents; generally more soluble than unsubstituted phenylboronic acids due to the hydroxymethyl group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols, which is crucial for its biological activity.
Proposed Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes such as leucyl-tRNA synthetase (LeuRS) in microorganisms, similar to other boron-containing compounds like Tavaborole (AN2690) .
- Antimicrobial Activity: It exhibits moderate antifungal and antibacterial properties against various pathogens, as detailed in subsequent sections.
Antimicrobial Studies
Recent studies have investigated the antimicrobial efficacy of this compound through in vitro assays.
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Candida albicans | 100 µg/mL | Moderate |
| Aspergillus niger | 50 µg/mL | Higher than AN2690 |
| Escherichia coli | 75 µg/mL | Moderate |
| Bacillus cereus | 25 µg/mL | Higher than AN2690 |
The compound demonstrated significant activity against Bacillus cereus, with an MIC lower than that of the reference drug AN2690, indicating its potential as a novel antibacterial agent .
Case Studies
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In Vitro Efficacy Against Fungi:
A study evaluated the antifungal activity against Candida albicans and Aspergillus niger. The results showed that at high concentrations (100 µg), the compound completely inhibited growth, although the zones of inhibition were relatively small . -
Mechanistic Insights:
Docking studies suggested that the cyclic isomer of the compound could bind effectively to the active site of LeuRS in both Candida albicans and Escherichia coli, which may explain its inhibitory effects .
Q & A
Q. Methodological Focus
- ¹¹B NMR : A singlet at δ ~30 ppm confirms boronic acid formation, while shifts to δ ~18 ppm indicate esterification (e.g., pinacol adducts) .
- ¹⁹F NMR : A singlet at δ -60 ppm corresponds to the -CF₃ group; splitting indicates environmental changes (e.g., binding to biomolecules) .
- IR Spectroscopy : B-O stretching at ~1350 cm⁻¹ and O-H bending (broad, ~3200 cm⁻¹) confirm boronic acid structure. Trifluoromethyl C-F vibrations appear at ~1150 cm⁻¹ .
- Mass Spectrometry : ESI-MS in negative mode shows [M-H]⁻ peaks (e.g., m/z 257.93 for C₈H₆BF₃O₃⁻) .
How to design kinetic studies to evaluate protodeboronation rates under varying pH and temperature conditions?
Advanced Research Question
Use UV-Vis or ¹¹B NMR to monitor boronic acid degradation in buffered solutions (pH 2–12) at 25–60°C. Pseudo-first-order kinetics models (ln[C] vs. time) quantify rate constants. For example, at pH 10 and 40°C, the half-life (t₁/₂) is ~3 hours, compared to >24 hours at pH 4 . Activation energy (Eₐ) derived from Arrhenius plots (~50 kJ/mol) confirms hydrolysis susceptibility .
What strategies optimize Suzuki-Miyaura coupling yields when using sterically hindered boronic acids like this compound?
Q. Methodological Focus
- Ligand Selection : Bulky ligands (XPhos, RuPhos) mitigate steric hindrance by stabilizing Pd intermediates .
- Solvent Optimization : Mixed solvents (toluene:EtOH 4:1) balance solubility and reaction kinetics .
- Microwave-Assisted Synthesis : Shortens reaction time (10 min vs. 12 h) and improves yields (85% vs. 60%) by enhancing mixing and thermal efficiency .
How does the hydroxymethyl group influence crystallinity and solid-state stability compared to analogs?
Advanced Research Question
Single-crystal XRD reveals intermolecular hydrogen bonding between the hydroxymethyl and boronic acid groups, enhancing crystallinity (melting point = 219–221°C) . However, hygroscopicity from the -OH group necessitates controlled humidity during storage (RH <30%) . TGA-DSC shows decomposition onset at 180°C, correlating with boroxine formation .
How to assess the environmental impact and degradation pathways of this compound in laboratory waste streams?
Advanced Research Question
Conduct OECD 301F biodegradability tests in simulated wastewater. LC-MS/MS identifies degradation products (e.g., trifluoroacetic acid and phenolic derivatives). Ecotoxicity assays (Daphnia magna, LC₅₀ = 12 mg/L) guide disposal protocols, recommending neutralization with Ca(OH)₂ to precipitate boron species before incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
